molecular formula C8H8FNO B083678 2-Fluoro-2-phenylacetamide CAS No. 14204-07-0

2-Fluoro-2-phenylacetamide

Cat. No. B083678
CAS RN: 14204-07-0
M. Wt: 153.15 g/mol
InChI Key: RNRBGHTUJLSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of phenylacetamide, a well-known organic compound that has been used in the production of several drugs.

Mechanism Of Action

The mechanism of action of 2-Fluoro-2-phenylacetamide is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the pain and inflammation associated with various diseases.

Biochemical And Physiological Effects

2-Fluoro-2-phenylacetamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Additionally, it has been reported to reduce the levels of nitric oxide (NO) and reactive oxygen species (ROS) in vitro, which are known to play a role in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-2-phenylacetamide in lab experiments is its potential anti-inflammatory and analgesic properties. Additionally, it is a relatively simple compound to synthesize, making it easily accessible for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-Fluoro-2-phenylacetamide in scientific research. One potential direction is the development of new drugs based on this compound. Additionally, it could be used as a building block for the synthesis of new heterocyclic compounds with potential biological activities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-Fluoro-2-phenylacetamide is a promising compound with potential applications in medicinal chemistry and organic synthesis. Its synthesis method has been optimized to increase the yield of the product, and it has been reported to have potential anti-inflammatory and analgesic properties. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2-Fluoro-2-phenylacetamide involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of 2-fluoroaniline. The resulting product is then purified through recrystallization to obtain pure 2-Fluoro-2-phenylacetamide. This synthesis method has been reported in several research articles and has been optimized to increase the yield of the product.

Scientific Research Applications

2-Fluoro-2-phenylacetamide has been used in several scientific research applications, including medicinal chemistry and organic synthesis. It has been reported to have potential anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block in the synthesis of various heterocyclic compounds, which have been reported to have biological activities.

properties

IUPAC Name

2-fluoro-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRBGHTUJLSGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-phenylacetamide

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